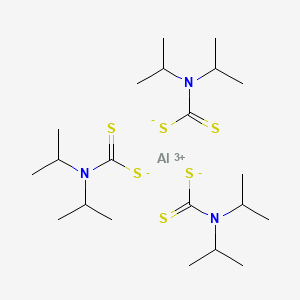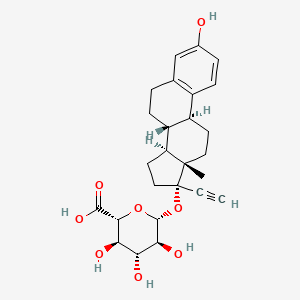
CID 156589062
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum sulfide is a chemical compound with the formula Al2S3. It is a colorless or gray solid that is highly sensitive to moisture, hydrolyzing to form aluminum hydroxide and hydrogen sulfide. This compound exists in several crystalline forms and is known for its interesting structural chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum sulfide can be synthesized by directly combining aluminum metal and sulfur. The reaction is highly exothermic and typically involves heating the mixture to a temperature above the melting point of sulfur (around 115°C). The reaction can be represented as: [ 2Al + 3S \rightarrow Al2S3 ] This method is straightforward but requires careful handling due to the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, aluminum sulfide can also be produced by reacting aluminum with hydrogen sulfide gas at elevated temperatures. Another method involves heating aluminum in the presence of sulfur vapor in a controlled environment .
Types of Reactions:
Hydrolysis: Aluminum sulfide reacts with water to form aluminum hydroxide and hydrogen sulfide: [ Al2S3 + 6H2O \rightarrow 2Al(OH)3 + 3H2S ]
Reaction with Acids: It reacts with hydrochloric acid to produce aluminum chloride and hydrogen sulfide: [ Al2S3 + 6HCl \rightarrow 2AlCl3 + 3H2S ]
Common Reagents and Conditions:
Water: Hydrolysis occurs readily in the presence of moisture.
Acids: Strong acids like hydrochloric acid facilitate the formation of aluminum chloride and hydrogen sulfide
Major Products:
Hydrolysis: Aluminum hydroxide and hydrogen sulfide.
Acid Reaction: Aluminum chloride and hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of aluminum sulfide involves its reactivity with water and acids. When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide. This reaction is facilitated by the presence of water molecules, which interact with the aluminum and sulfur atoms, leading to the breakdown of the compound .
Vergleich Mit ähnlichen Verbindungen
Aluminum Oxide (Al2O3): Unlike aluminum sulfide, aluminum oxide is stable in the presence of moisture and does not hydrolyze.
Aluminum Selenide (Al2Se3): Similar to aluminum sulfide but contains selenium instead of sulfur.
Aluminum Telluride (Al2Te3): Contains tellurium and shares similar properties with aluminum sulfide
Uniqueness: Aluminum sulfide’s sensitivity to moisture and its ability to hydrolyze make it unique compared to its oxide, selenide, and telluride counterparts. This property is particularly useful in applications where controlled release of hydrogen sulfide is required .
Eigenschaften
Molekularformel |
AlH2S |
|---|---|
Molekulargewicht |
61.06 g/mol |
InChI |
InChI=1S/Al.H2S/h;1H2 |
InChI-Schlüssel |
FSVDTSLAIMSHKY-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)
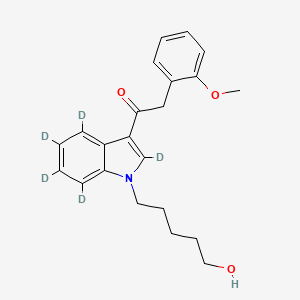
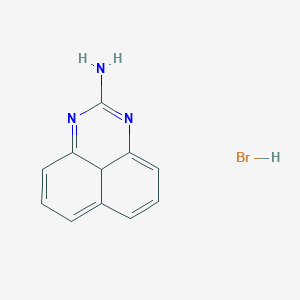
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

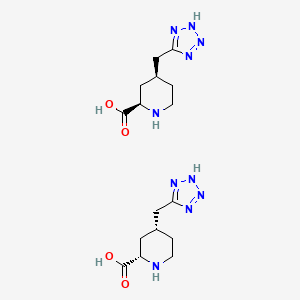
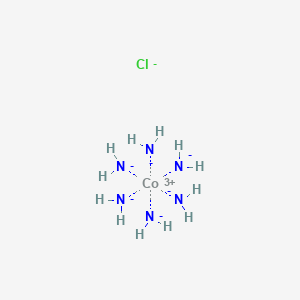
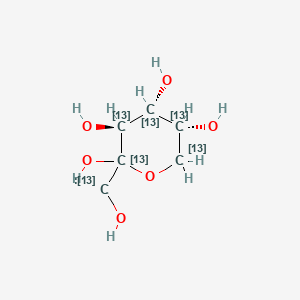
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)
